N-[(E)-2-(4-methoxyphenyl)-1-(1-piperidinylcarbonyl)ethenyl]-4-nitrobenzamide
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Overview
Description
N-[(E)-2-(4-methoxyphenyl)-1-(1-piperidinylcarbonyl)ethenyl]-4-nitrobenzamide is a complex organic compound that features a combination of aromatic rings, nitro groups, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-(4-methoxyphenyl)-1-(1-piperidinylcarbonyl)ethenyl]-4-nitrobenzamide typically involves a multi-step process:
Formation of the Ethenyl Intermediate: The initial step involves the formation of the ethenyl intermediate through a condensation reaction between 4-methoxybenzaldehyde and an appropriate amine.
Introduction of the Piperidine Moiety: The intermediate is then reacted with piperidine and a carbonylating agent to introduce the piperidinylcarbonyl group.
Nitration: The final step involves the nitration of the aromatic ring to introduce the nitro group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperidine moieties.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or hydrogen gas.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
N-[(E)-2-(4-methoxyphenyl)-1-(1-piperidinylcarbonyl)ethenyl]-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-2-(4-methoxyphenyl)-1-(1-piperidinylcarbonyl)ethenyl]-4-nitrobenzamide involves:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-2-(4-methoxyphenyl)-1-(1-piperidinylcarbonyl)ethenyl]-4-aminobenzamide
- N-[(E)-2-(4-methoxyphenyl)-1-(1-piperidinylcarbonyl)ethenyl]-4-chlorobenzamide
Uniqueness
N-[(E)-2-(4-methoxyphenyl)-1-(1-piperidinylcarbonyl)ethenyl]-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C22H23N3O5 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C22H23N3O5/c1-30-19-11-5-16(6-12-19)15-20(22(27)24-13-3-2-4-14-24)23-21(26)17-7-9-18(10-8-17)25(28)29/h5-12,15H,2-4,13-14H2,1H3,(H,23,26)/b20-15+ |
InChI Key |
RCJKUVOWZILGOZ-HMMYKYKNSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)N2CCCCC2)/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)N2CCCCC2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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